![molecular formula C20H24Cl2O2 B5167955 2-Chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene](/img/structure/B5167955.png)
2-Chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a benzene ring, along with a hexoxy chain linked through an ether bond. The compound’s structure imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-methylphenol with 1-bromohexane in the presence of a base such as potassium carbonate to form 6-(2-chloro-4-methylphenoxy)hexane. This intermediate is then reacted with 2-chloro-4-methylbenzene under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the ether linkage to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield 2-chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]benzoic acid.
Applications De Recherche Scientifique
2-Chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic ethers with biological systems.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-Chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene exerts its effects involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to interact with enzymes and receptors through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methylphenol: A precursor in the synthesis of the target compound.
6-(2-Chloro-4-methylphenoxy)hexane: An intermediate in the synthesis process.
2-Chloro-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone: A structurally related compound with different functional groups.
Uniqueness
2-Chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene is unique due to its specific combination of functional groups and its hexoxy chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
2-chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2O2/c1-15-7-9-19(17(21)13-15)23-11-5-3-4-6-12-24-20-10-8-16(2)14-18(20)22/h7-10,13-14H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUKYNPGZSKINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCOC2=C(C=C(C=C2)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
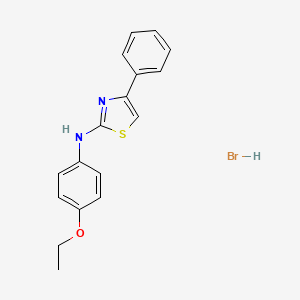
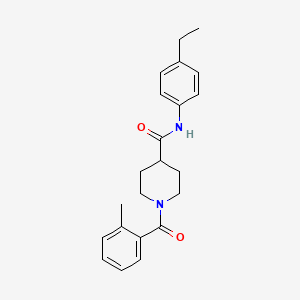
![1-{[1-({6-[(2-methyl-2-propen-1-yl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5167884.png)
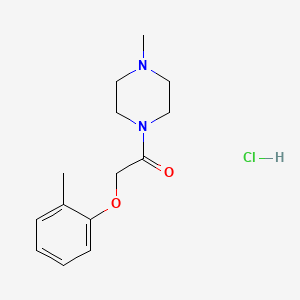
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(1-piperidinyl)pyridine](/img/structure/B5167897.png)
![3-[3-Chloro-4-(morpholin-4-YL)phenyl]-1-(4-chlorobenzoyl)thiourea](/img/structure/B5167903.png)
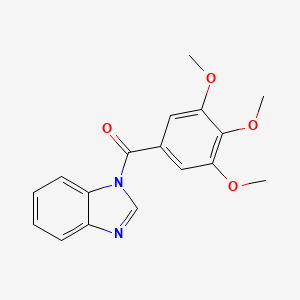
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5167917.png)
![METHYL 4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOATE](/img/structure/B5167920.png)
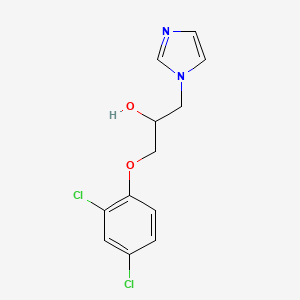
![3-(benzyloxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5167936.png)
![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5167942.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-nitrophenyl)methanone](/img/structure/B5167949.png)
![3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B5167974.png)
